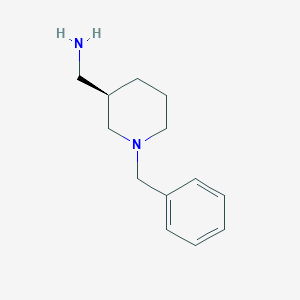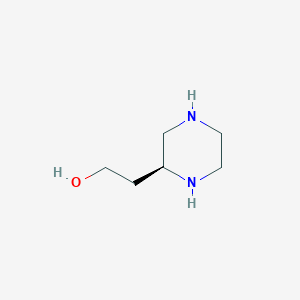
6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine
Overview
Description
“6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine” is a chemical compound with the molecular formula C8H7ClN2S . It is a derivative of benzothiazole .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine”, has been studied extensively . The synthesis often involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis
The molecular weight of “6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine” is 198.67 . The compound contains elements such as carbon, hydrogen, nitrogen, sulfur, and chlorine .Chemical Reactions Analysis
Benzothiazole derivatives, including “6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine”, have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine” include a melting point of 254–256 °C . More detailed properties like boiling point, density, etc., can be found in specialized chemical databases .Scientific Research Applications
Anti-inflammatory and Analgesic Applications
This compound has been evaluated for its potential in the field of medicinal chemistry as an anti-inflammatory and analgesic agent. Derivatives of benzothiazole, such as those synthesized from 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine, have shown significant activity in experimental models. These activities are mediated through the inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation and pain .
Ulcerogenic Risk Reduction
In addition to its anti-inflammatory properties, some derivatives of this compound have been found to possess a reduced risk of causing ulcers. This is particularly important as traditional nonsteroidal anti-inflammatory drugs (NSAIDs) can cause gastrointestinal irritation, bleeding, and ulceration. The modification of the benzothiazole structure has led to a significant reduction in ulcerogenic risks .
Lipid Peroxidation Activity
The pharmacological evaluation of benzothiazole derivatives also includes their effect on lipid peroxidation. Lipid peroxidation is a process that can lead to cell damage and is involved in various diseases. Compounds derived from 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine have been studied for their ability to inhibit this detrimental process .
Synthetic Chemistry
Benzothiazole and its derivatives are a privileged scaffold in synthetic and medicinal chemistry. The 2nd position of benzothiazole, which is modified in the compound , is particularly active and allows for the creation of diverse structures with a wide range of pharmacological properties. This makes it a valuable compound for the synthesis of new and more potent biologically active drugs .
Electrophosphorescent Emitter in OLEDs
The benzothiazole structure is used in the field of material science, particularly in the development of organic light-emitting diodes (OLEDs). The electronic properties of benzothiazole derivatives make them suitable as electrophosphorescent emitters, contributing to the advancement of display and lighting technologies .
Antifungal Agents
Research into the synthesis of imidazole derivatives that contain the 2(3H)-benzothiazolone moiety, which includes the compound , has shown potential antifungal applications. These derivatives could serve as new treatments for fungal infections, addressing the need for more effective antifungal drugs .
Mechanism of Action
Mode of Action
It is known that the compound has been evaluated for its anti-inflammatory and analgesic activities .
Biochemical Pathways
It is known that the compound has been evaluated for its potential effects on inflammation and pain, which suggests it may interact with pathways related to these processes .
Result of Action
Some derivatives of benzothiazole, which include 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine, have shown significant anti-inflammatory and analgesic activities . These results suggest that the compound may have potential therapeutic applications in the treatment of conditions characterized by inflammation and pain.
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-chloro-3-methyl-1,3-benzothiazol-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-11-6-3-2-5(9)4-7(6)12-8(11)10/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICHHPJQIIVIRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365925 | |
| Record name | 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine | |
CAS RN |
58199-49-8 | |
| Record name | 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene](/img/structure/B1607779.png)



![2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1607783.png)

